3-(thiophen-2-yl)-N-[4-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(2-Thienyl)-N~5~-[4-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a thienyl group, a trifluoromethylbenzyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-thienyl)-N~5~-[4-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the thienyl and trifluoromethylbenzyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a thioamide with a nitrile oxide can yield the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Thienyl)-N~5~-[4-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The trifluoromethylbenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH~4~).
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or nitrated derivatives of the trifluoromethylbenzyl group.
Scientific Research Applications
3-(2-Thienyl)-N~5~-[4-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-thienyl)-N~5~-[4-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: Known for their use in medicinal chemistry due to their stability and reactivity.
Thiophene derivatives: Widely used in organic electronics and materials science.
Uniqueness
3-(2-Thienyl)-N~5~-[4-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the oxadiazole ring provides a versatile scaffold for further functionalization.
Properties
Molecular Formula |
C15H10F3N3O2S |
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Molecular Weight |
353.3 g/mol |
IUPAC Name |
3-thiophen-2-yl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H10F3N3O2S/c16-15(17,18)10-5-3-9(4-6-10)8-19-13(22)14-20-12(21-23-14)11-2-1-7-24-11/h1-7H,8H2,(H,19,22) |
InChI Key |
HDSIRQMYLWQLLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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